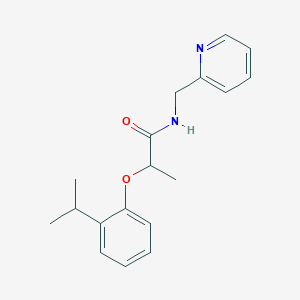
2-(2-chloro-4-fluorophenoxy)-N-(2-pyridinylmethyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide compounds involves starting from primary compounds like 3-fluoro-4-cyanophenol or other halogenated phenols and pyridines, using various reagents and conditions to introduce the desired functional groups. These processes often employ nucleophilic substitution reactions, amidation, and halogenation to construct the acetamide framework with specific halogen substituents (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like NMR, IR spectroscopy, and X-ray crystallography. These studies reveal the non-planar nature of the molecules, with various substituents influencing the overall molecular conformation and stability. The detailed structural analysis aids in understanding the electronic and steric effects of the halogen substituents on the acetamide backbone (R. Banks et al., 1996; Z. Ping, 2007).
Chemical Reactions and Properties
Acetamides undergo a range of chemical reactions, including halogenation, nucleophilic substitution, and interactions with aromatic amines to form heterocyclic compounds. The presence of specific substituents like chloro, fluoro, and pyridyl groups can significantly influence the reactivity and selectivity of these processes, leading to the formation of various structurally diverse derivatives with potential biological activity (N. Agarwal & R. Mital, 1976; L. Lee et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline forms, are crucial for their characterization and application. These properties are influenced by the molecular structure, the nature and position of substituents, and intermolecular interactions. The solubility in various solvents and the ability to form different polymorphic forms can affect the compound's usability and handling (Danielle H. Euler et al., 2004).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are integral to understanding the behavior of acetamide derivatives. Studies on the chemical behavior of these compounds reveal their potential for further functionalization and application in more complex chemical syntheses. The presence of halogen atoms and the acetamide group significantly impacts these chemical properties, offering a variety of pathways for chemical transformations (Gao Yonghong, 2009).
Safety and Hazards
This compound has an acute oral LD50 of 337 mg/kg in male rats and 545 mg/kg in female rats . It’s classified as Acute Tox. 4 Oral - Skin Corr. 1B according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding inhalation, skin contact, and eye contact .
Mecanismo De Acción
Target of Action
It is known to be a type of herbicide , which typically work by inhibiting key enzymes or pathways in plants.
Mode of Action
As a herbicide, it likely interacts with its target by binding to the active site of the enzyme or pathway it inhibits, preventing the normal function and leading to the death of the plant .
Biochemical Pathways
Many herbicides affect pathways such as the synthesis of amino acids, lipids, or other essential components of the plant cell .
Pharmacokinetics
The metabolism and excretion would occur within the plant .
Result of Action
The result of the action of this compound is the effective control of weeds in broadleaf crop fields . It achieves this by inhibiting essential biochemical pathways in the weeds, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the specific type of plant it is applied to, the temperature, humidity, and pH of the environment, and the presence of other chemicals or substances . .
Propiedades
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c15-12-7-10(16)4-5-13(12)20-9-14(19)18-8-11-3-1-2-6-17-11/h1-7H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZQUADFGFRFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-methyl-3-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4429854.png)
![ethyl 1-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B4429859.png)
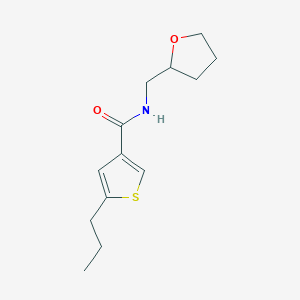
![N-(5-methyl-3-isoxazolyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4429867.png)

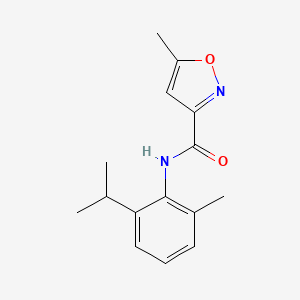

![1-[2-(4-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4429905.png)
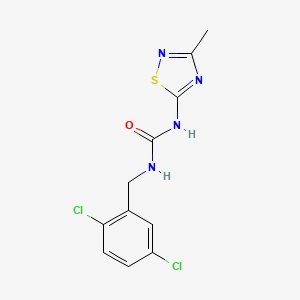
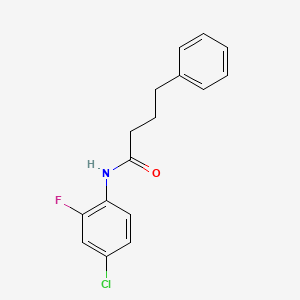
![1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429916.png)
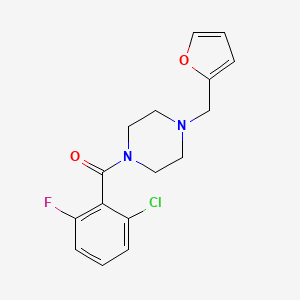
![N-[1-(4-isopropylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4429921.png)
